molecular formula C22H25N3O5S B4233812 1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4233812
M. Wt: 443.5 g/mol
InChI Key: ORRXDXJQSZTCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidinedione core with methoxyphenyl and methylsulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached through a sulfonation reaction, followed by a coupling reaction with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2,5-pyrrolidinedione: Lacks the piperazinyl and methylsulfonylphenyl groups, resulting in different chemical properties and applications.

    3-{4-[4-(methylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione:

Uniqueness

1-(4-Methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-30-18-7-3-17(4-8-18)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-5-9-19(10-6-16)31(2,28)29/h3-10,20H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRXDXJQSZTCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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